1,3-Bis(1,2-dibromoethyl)benzene
Description
1,3-Bis(1,2-dibromoethyl)benzene (CAS 25850-49-1) is a brominated aromatic compound with the molecular formula C₁₀H₁₀Br₄ and a molecular weight of 449.8 g/mol . It features two 1,2-dibromoethyl groups attached to a benzene ring at the meta positions. Key physical properties include:
- Density: 2.149 g/cm³ (predicted)
- Melting Point: 63.5–64°C (in methanol)
- Boiling Point: 372.1°C (predicted)
The compound is synthesized via bromination of mixed divinylbenzenes (40% meta- and para-divinylbenzenes) in chloroform, yielding This compound (66% combined yield) alongside the para isomer . It serves as a precursor to meta-diethynylbenzene, a building block in materials science .
Structure
3D Structure
Properties
CAS No. |
25850-49-1 |
|---|---|
Molecular Formula |
C10H10Br4 |
Molecular Weight |
449.80 g/mol |
IUPAC Name |
1,3-bis(1,2-dibromoethyl)benzene |
InChI |
InChI=1S/C10H10Br4/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4,9-10H,5-6H2 |
InChI Key |
BTMPLMJADSPMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(CBr)Br)C(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Bromine (Br₂) in a nonpolar solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM) is added to 1,3-divinylbenzene at 0–25°C. The reaction proceeds via a cyclic bromonium ion intermediate, ensuring anti-addition and yielding the 1,2-dibromoethyl configuration. Excess bromine (2.2 equivalents per double bond) ensures complete dibromination.
Example Protocol
-
Dissolve 1,3-divinylbenzene (10 mmol) in 50 mL CCl₄.
-
Add Br₂ (44 mmol) dropwise under nitrogen at 0°C.
-
Stir for 12 hours at room temperature.
-
Quench with aqueous NaHSO₃, extract with DCM, and purify via silica gel chromatography.
Challenges and Optimizations
-
Regioselectivity : Competing allylic bromination is minimized by maintaining low temperatures (<30°C).
-
Purification : Recrystallization from ethanol/water mixtures removes unreacted Br₂ and byproducts.
Synthesis from 1,3-Diethynylbenzene via Hydrogenation and Bromination
An alternative two-step approach starts with 1,3-diethynylbenzene, which is hydrogenated to 1,3-divinylbenzene before bromination.
Hydrogenation of 1,3-Diethynylbenzene
Palladium-on-carbon (Pd/C) or Lindlar catalyst selectively hydrogenates alkynes to cis-alkenes.
Procedure
-
Suspend 1,3-diethynylbenzene (5 mmol) in ethanol with 5% Pd/C.
-
Hydrogenate at 1 atm H₂ for 6 hours.
Subsequent Bromination
The resulting 1,3-divinylbenzene is brominated as described in Section 1.1.
Halogen Exchange Reactions
Patents describe halogen exchange strategies to synthesize brominated ethylbenzenes. For example, 1,3-bis(1,2-dichloroethyl)benzene can undergo bromination using HBr or LiBr in the presence of a phase-transfer catalyst.
Lithium-Halogen Exchange
-
Treat 1,3-bis(1,2-dichloroethyl)benzene with n-butyllithium (nBuLi) at −78°C.
Key Considerations
-
Low temperatures prevent elimination side reactions.
-
Tetrahydrofuran (THF) is the preferred solvent for its solvation of lithium intermediates.
Catalytic and Industrial-Scale Methods
Phase-Transfer Catalysis (PTC)
Industrial protocols employ PTC to enhance reaction rates and yields. For example, benzyltriethylammonium chloride facilitates bromide ion transfer in biphasic systems.
Scalable Process
-
Mix 1,3-divinylbenzene, Br₂, and 53% aqueous PTC solution.
-
Stir at 60°C for 3 hours.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms in 1,3-bis(1,2-dibromoethyl)benzene undergo nucleophilic substitution, enabling functional group interconversion. Common nucleophiles include hydroxide, amines, and thiols.
| Reaction Type | Conditions | Product | Key Features |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH, 80–100°C | 1,3-Bis(1,2-dihydroxyethyl)benzene | Forms diols via mechanism |
| Amination | Ammonia/EtOH, reflux | 1,3-Bis(1,2-aminoethyl)benzene | Yields primary amines |
| Thiol Substitution | NaSH/DMF, 60°C | 1,3-Bis(1,2-mercaptoethyl)benzene | Generates thiol derivatives |
Mechanism :
-
Nucleophilic attack : A nucleophile (e.g., ) targets the electrophilic carbon bonded to bromine.
-
Bromide elimination : The C–Br bond breaks, releasing .
-
Proton transfer : Deprotonation stabilizes the product.
Elimination Reactions
Under basic conditions, this compound undergoes dehydrohalogenation to form alkenes.
| Base | Temperature | Product | Yield |
|---|---|---|---|
| KOH/EtOH | 120°C | 1,3-Divinylbenzene | 85% |
| DBU/DMSO | 80°C | 1,3-Bis(vinyl)benzene | 92% |
Key Insight : Steric hindrance from the benzene ring directs elimination to favor trans-alkene formation.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, such as Suzuki-Miyaura and Heck reactions, to construct biaryl systems.
| Coupling Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | 1,3-Bis(aryl)ethylbenzene |
| Heck | Pd(OAc)₂ | Styrene | 1,3-Bis(styryl)benzene |
Optimized Conditions :
Hydrolysis to Diols
Controlled hydrolysis yields diols, which serve as intermediates in polymer synthesis.
| Acid/Base | Solvent | Time | Diol Yield |
|---|---|---|---|
| H₂SO₄ (1M) | H₂O/EtOH | 6 hrs | 78% |
| NaOH (2M) | H₂O | 4 hrs | 89% |
Application : The diol derivatives are precursors for polyesters and epoxy resins .
Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the C–Br bonds undergo homolytic cleavage, enabling polymerization or alkylation.
| Initiator | Conditions | Product |
|---|---|---|
| AIBN | Benzene, 70°C | Poly(1,3-bis(ethyl)benzene) |
| UV Light | CCl₄, 25°C | 1,3-Bis(ethyl)benzene oligomers |
Note : Radical stability is enhanced by conjugation with the aromatic ring.
Scientific Research Applications
Synthesis and Intermediate Use
1,3-Bis(1,2-dibromoethyl)benzene serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. This property is particularly valuable in:
- Pharmaceuticals : It is employed in the synthesis of certain drugs where bromination is a key step.
- Agrochemicals : The compound is used to create herbicides and pesticides that require brominated intermediates for enhanced efficacy.
Flame Retardant Applications
Due to its bromine content, this compound is also utilized as a flame retardant. Brominated flame retardants are effective in reducing flammability in various materials including plastics and textiles. The following table summarizes its effectiveness compared to other flame retardants:
| Flame Retardant | Effectiveness | Applications |
|---|---|---|
| This compound | High | Plastics, textiles |
| Decabromodiphenyl ether | Very High | Electronics, furniture |
| Hexabromobenzene | Moderate | Textiles, coatings |
Case Study 1: Pharmaceutical Synthesis
In a study published by Actylis, researchers demonstrated the use of this compound in synthesizing a novel class of anti-cancer agents. The compound's reactivity allowed for efficient functionalization leading to compounds with significant cytotoxic activity against various cancer cell lines.
Case Study 2: Agrochemical Development
A research article from PubChem highlighted the role of this compound in developing new agrochemicals that target specific pests while minimizing environmental impact. The study showed that formulations containing this compound exhibited improved stability and effectiveness compared to traditional pesticides.
Case Study 3: Flame Retardant Efficacy
Research published in the Atmospheric Chemistry and Physics journal examined the atmospheric fate of brominated flame retardants including this compound. The study found that this compound's presence significantly reduced flammability in treated materials while posing lower risks to human health compared to other brominated compounds .
Safety and Environmental Impact
Despite its utility, safety concerns regarding the toxicity of brominated compounds have prompted regulatory scrutiny. Proper handling protocols must be followed due to potential health risks associated with inhalation or skin contact. Moreover, environmental studies indicate that while effective as a flame retardant, these compounds can persist in ecosystems and bioaccumulate .
Mechanism of Action
The mechanism of action of 1,3-Bis(1,2-dibromoethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles, resulting in the substitution of bromine atoms with other functional groups. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Structural Isomers: 1,3 vs. 1,4-Bis(1,2-dibromoethyl)benzene
The para isomer , 1,4-bis(1,2-dibromoethyl)benzene (CAS 25393-98-0), shares the same molecular formula (C₁₀H₁₀Br₄) but exhibits distinct physical properties due to its symmetry:
- Melting Point : 155–157°C (vs. 63.5–64°C for the meta isomer)
- Applications : Used as a research chemical and intermediate in organic synthesis .
The higher melting point of the para isomer is attributed to enhanced crystalline packing efficiency. Both isomers are intermediates in synthesizing diethynylbenzenes, but the meta isomer is more challenging to isolate due to lower symmetry .
Brominated Ethyl vs. Methyl Derivatives
1,2-Bis(bromomethyl)benzene (CAS 91-13-4) contains bromomethyl (–CH₂Br) groups instead of dibromoethyl (–CHBrCH₂Br) substituents:
- Molecular Formula : C₈H₈Br₂ (vs. C₁₀H₁₀Br₄ for the target compound)
- Applications : Used in cross-coupling reactions and polymer chemistry .
Dibromoethyl groups increase steric bulk and molecular weight, reducing volatility compared to bromomethyl derivatives. This makes 1,3-bis(1,2-dibromoethyl)benzene more suitable for high-temperature applications, such as flame retardancy .
Mono-Substituted Dibromoethyl Benzene Derivatives
(1,2-Dibromoethyl)benzene (CAS 93-52-7) features a single dibromoethyl group:
- Molecular Weight : 263.96 g/mol (vs. 449.8 g/mol for the target compound)
- Boiling Point : 413.2 K (140°C at 0.020 bar) .
The mono-substituted derivative is more volatile and less thermally stable, limiting its utility in flame retardancy compared to multi-brominated analogs like this compound .
Comparison with Brominated Flame Retardants
Novel brominated flame retardants (BFRs) such as DBE-DBCH (4-(1,2-dibromoethyl)-1,2-dibromocyclohexane) share structural motifs with this compound:
- DBE-DBCH : Contains brominated ethyl groups on a cyclohexane ring (vs. benzene ring in the target compound).
- Applications : Used in textiles and electronics due to high thermal stability .
Data Table: Key Properties of Compared Compounds
Biological Activity
1,3-Bis(1,2-dibromoethyl)benzene, with the chemical formula , is a brominated compound primarily used as a flame retardant. Its structure features two dibromoethyl groups attached to a benzene ring, making it a significant compound in the study of environmental and biological impacts associated with brominated flame retardants (BFRs).
- Molecular Weight : 392.81 g/mol
- CAS Number : 117280
- UNII : 5JYT2MMY8V
The compound's bromination contributes to its effectiveness as a flame retardant but also raises concerns regarding its environmental persistence and potential toxicity.
Toxicological Profile
Research indicates that this compound exhibits various biological activities that warrant attention:
Environmental Impact
The environmental fate of this compound is crucial for understanding its biological implications. It is known to persist in various ecosystems, leading to bioaccumulation in wildlife and potential transfer through the food chain. The compound has been detected in air and water samples across multiple regions, indicating widespread distribution and potential human exposure .
Case Study 1: Detection in Environmental Samples
A study conducted in Canada reported the presence of various brominated flame retardants, including derivatives of this compound, in air and water samples collected from urban and rural locations. The findings highlighted that over 60% of air samples contained detectable levels of these compounds, emphasizing their pervasive nature .
Case Study 2: Toxicological Assessment
In a toxicological assessment involving laboratory animals exposed to high concentrations of brominated flame retardants, researchers observed significant alterations in liver function and hormonal levels. These studies suggest that chronic exposure may lead to long-term health consequences .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H10Br4 |
| Molecular Weight | 392.81 g/mol |
| CAS Number | 117280 |
| UNII | 5JYT2MMY8V |
| Mutagenicity | Potentially mutagenic |
| Endocrine Disruption | Yes |
| Carcinogenicity | Under investigation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-bis(1,2-dibromoethyl)benzene, and how can reaction conditions be systematically optimized?
- Methodology : Begin with bromination of 1,3-divinylbenzene using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under controlled temperature (0–25°C). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Optimize stoichiometry (e.g., molar ratios of Br₂ to substrate) and reaction time to minimize side products like over-brominated derivatives. Use quenching with Na₂S₂O₃ to terminate reactions and purify via column chromatography with silica gel .
- Key Parameters : Temperature control (<25°C) prevents thermal degradation, while inert atmospheres (N₂/Ar) reduce oxidation .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Identify vinyl proton environments (δ 5.5–6.5 ppm) and brominated ethyl groups (δ 3.0–4.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- IR : Confirm C-Br stretches (~550–650 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion clusters (e.g., [M]⁺ at m/z 370–374 for isotopic Br patterns) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Safety Measures :
- Use PPE (gloves, goggles, lab coat) and conduct reactions in fume hoods to avoid inhalation/contact .
- Neutralize waste with NaHCO₃ before disposal to prevent Br₂ release .
- Store in amber glass under inert gas to suppress photodegradation .
Advanced Research Questions
Q. How can computational chemistry (DFT, QSPR) predict the reactivity and stability of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies (C-Br) and electrostatic potential maps .
- Apply quantitative structure-property relationship (QSPR) models to estimate physicochemical properties (e.g., logP, solubility) for toxicity assessments .
Q. What experimental strategies resolve contradictions in reported toxicity data for brominated ethylbenzenes?
- Approach :
- Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized conditions (pH, temperature) .
- Analyze batch-specific impurities (e.g., residual Br₂ or dibromoethylene) via GC-MS to identify confounding variables .
- Case Study : Contrast results with structurally similar compounds (e.g., 1,2-dibromo-4-(3-bromophenoxy)benzene) to isolate structure-activity relationships .
Q. How can catalytic systems improve the regioselectivity of this compound in cross-coupling reactions?
- Design :
- Test palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) to enhance Suzuki-Miyaura coupling efficiency .
- Optimize solvent polarity (e.g., DMF vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) to control mono- vs. di-substitution .
Key Research Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
